N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

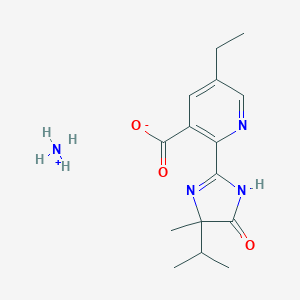

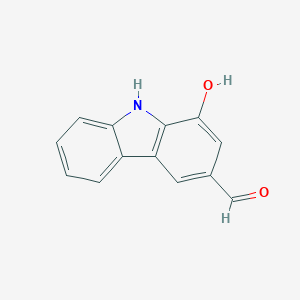

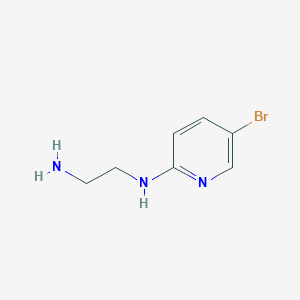

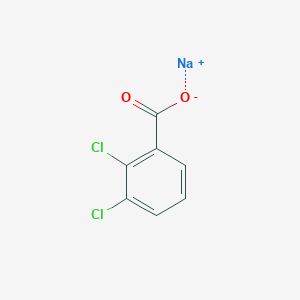

“N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C7H10BrN3 . It has a molecular weight of 216.08 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The InChI code for “N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine” is 1S/C7H10BrN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine” has a predicted boiling point of 327.5±37.0 °C and a predicted density of 1.560±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Environmental Impact and Applications of Brominated Compounds

Novel Brominated Flame Retardants : A review highlighted the occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, and consumer goods. The study emphasized the need for more research on the occurrence, environmental fate, and toxicity of these compounds. It identified large knowledge gaps for several NBFRs, underlining the importance of optimized analytical methods and further research on emission sources and potential environmental impacts (Zuiderveen, Slootweg, & de Boer, 2020).

Air-Sea Flux of Bromoform : Bromoform, a brominated compound, has been identified as a significant source of atmospheric organic bromine, contributing to reactive halogens in the troposphere and lower stratosphere. The review discusses the importance of macroalgal and planktonic sources for atmospheric bromoform, emphasizing the need for integrated marine and atmospheric observations to better understand its global impact (Quack & Wallace, 2003).

Toxicological Effects of Halogenated Fire Retardants : This review addresses the widespread presence of non-PBDE halogenated fire retardants (including NBFRs) in indoor environments and their recognition as emerging persistent organic pollutants. It summarizes global data on these compounds and their toxic effects, highlighting the need for further evaluation of their impacts on human health (Hsu et al., 2018).

Mécanisme D'action

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335, indicating potential hazards if swallowed, in contact with skin, in contact with eyes, if inhaled, and if respiratory irritation occurs . Precautionary statements include P280, P305+P351+P338, and P310, advising protective measures, steps to take if in eyes, and to seek immediate medical advice if feeling unwell .

Propriétés

IUPAC Name |

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMVWFMHDTXQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443084 |

Source

|

| Record name | N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine | |

CAS RN |

199522-66-2 |

Source

|

| Record name | N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)